molecular formula C13H15ClO3 B1326104 Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate CAS No. 951889-73-9

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate

Cat. No.: B1326104
CAS No.: 951889-73-9
M. Wt: 254.71 g/mol
InChI Key: WQNPJRKEYAURRP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure It is characterized by the presence of a 4-chloro-2-methylphenyl group attached to a 4-oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid, while reduction could produce 4-(4-chloro-2-methylphenyl)-4-hydroxybutanoate.

Scientific Research Applications

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid, which can then interact with enzymes or receptors in biological systems. The chloro group in the phenyl ring may also play a role in its biological activity by affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate can be compared with similar compounds such as:

    Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 4-(4-methylphenyl)-4-oxobutanoate: Lacks the chloro group, which can influence its chemical properties and applications.

    Ethyl 4-(4-bromophenyl)-4-oxobutanoate: The bromine atom can lead to different reactivity patterns compared to the chloro-substituted compound.

The uniqueness of this compound lies in the combination of the chloro and methyl groups on the phenyl ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNPJRKEYAURRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251809
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-73-9
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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